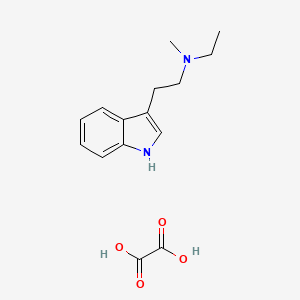

N-methyl-N-Ethyltryptamine (oxalate)

Overview

Description

N-methyl-N-Ethyltryptamine (oxalate), also known as MET, is a psychedelic tryptamine . It is closely related to DMT and DET . This compound is categorized as a tryptamine and is primarily used for research and forensic applications .

Molecular Structure Analysis

The molecular structure of MET is similar to other tryptamines. It shares its core structure with the neurotransmitter serotonin . More detailed structural analysis would require advanced analytical methods .Physical And Chemical Properties Analysis

The physical and chemical properties of MET are not well-documented. It has a molar mass of 202.295 g/mol . More research is needed to fully understand the physical and chemical properties of MET.Scientific Research Applications

Psychoactive Substance Research

MET is a psychedelic tryptamine closely related to DMT and DET . It’s used in research to understand the effects of psychoactive substances on the human brain. The study of MET can provide insights into the mechanisms of altered perceptions of reality .

Neurotransmitter Studies

MET shares its core structure with the neurotransmitter serotonin, also named 5-hydroxytryptamine (5-HT) . This makes it valuable in research related to understanding the functioning of serotonin receptors in the brain .

Toxicology Research

The toxicological properties of MET are of interest in the field of toxicology . Understanding its toxicity can help in managing overdoses and developing treatment strategies .

Development of Analytical Methods

MET is used in the development of new analytical methods for identifying and quantifying tryptamines and their metabolites in biological samples . This is crucial in forensic science and drug testing .

Study of Hallucinogens

MET is used in the study of hallucinogens . Research on MET can help understand the effects of hallucinogens on human consciousness and perception .

Legal and Social Science Research

The legal status and social implications of MET use are areas of research in social sciences . Studying the patterns of MET use can inform policies related to the regulation of new psychoactive substances .

Safety and Hazards

Mechanism of Action

Target of Action

N-methyl-N-Ethyltryptamine (MET) is a psychedelic tryptamine . It is closely related to DMT and DET . Tryptamines are known to be a broad class of classical or serotonergic hallucinogens . These drugs act primarily as agonists of the 5-HT 2A receptor .

Mode of Action

As a tryptamine, it is likely to interact with its targets, primarily the 5-ht 2a receptors, in a similar manner to other tryptamines . This interaction typically results in profound changes in sensory perception, mood, and thought in humans .

Biochemical Pathways

Tryptamines typically affect the serotonergic system, leading to downstream effects on mood, perception, and cognition .

Pharmacokinetics

The freebase form of met is believed to be active via vaporization at 15 mg .

Result of Action

As a tryptamine, it is likely to produce effects similar to other tryptamines, including changes in sensory perception, mood, and thought .

properties

IUPAC Name |

N-ethyl-2-(1H-indol-3-yl)-N-methylethanamine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2.C2H2O4/c1-3-15(2)9-8-11-10-14-13-7-5-4-6-12(11)13;3-1(4)2(5)6/h4-7,10,14H,3,8-9H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRFTPXVLIKYML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CCC1=CNC2=CC=CC=C21.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-Ethyltryptamine (oxalate) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-cyclopropyl-2,2,3,3-d4-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one](/img/structure/B3026168.png)

![8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one](/img/structure/B3026172.png)

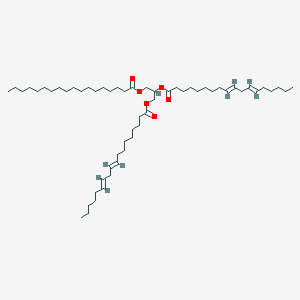

![(4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026180.png)

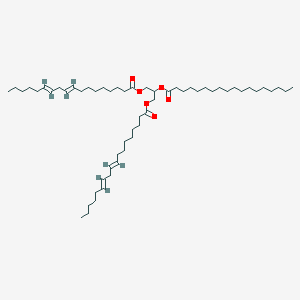

![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate](/img/structure/B3026181.png)

![3'-methoxy-6'-[(4-nitrophenyl)methoxy]-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026188.png)